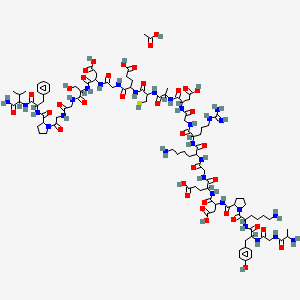

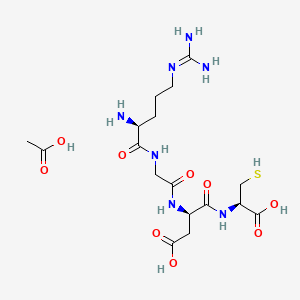

Rusalatide acetate (497221-38-2 free base)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rusalatide acetate, also known as TP508 or Chrysalin, is a synthetic peptide derived from a natural region of human thrombin. It is a 23 amino acid peptide with potent tissue repair properties. This compound has demonstrated safety and potential efficacy in clinical trials for various indications, including the treatment of diabetic foot ulcers and radiation-induced gastrointestinal damage .

Méthodes De Préparation

Rusalatide acetate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Analyse Des Réactions Chimiques

Rusalatide acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Rusalatide acetate has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: It is employed in research on tissue repair, angiogenesis, and stem cell proliferation.

Medicine: Clinical trials have investigated its potential for treating diabetic foot ulcers, radiation-induced gastrointestinal damage, and fractures.

Industry: It is being developed as a potential nuclear countermeasure to mitigate radiation-induced damage .

Mécanisme D'action

Rusalatide acetate exerts its effects by modulating thrombin activity. It binds to thrombin receptors on fibroblasts, stimulating anti-inflammatory effects without thrombin’s serine protease and coagulation activity. This leads to enhanced tissue repair, angiogenesis, and stem cell proliferation. The molecular targets include thrombin receptors and pathways involved in nitric oxide signaling and vascular endothelial growth factor (VEGF) production .

Comparaison Avec Des Composés Similaires

Rusalatide acetate is unique due to its specific sequence derived from human thrombin and its potent tissue repair properties. Similar compounds include:

Bivalirudin: A synthetic peptide that inhibits thrombin but lacks the tissue repair properties of Rusalatide acetate.

Hirudin: A natural peptide from leeches that inhibits thrombin but does not stimulate tissue repair.

Desirudin: A recombinant form of hirudin with similar properties

Rusalatide acetate stands out due to its dual role in modulating thrombin activity and promoting tissue repair, making it a promising candidate for various therapeutic applications.

Propriétés

Formule moléculaire |

C99H151N29O37S |

|---|---|

Poids moléculaire |

2371.5 g/mol |

Nom IUPAC |

acetic acid;5-[[2-[[6-amino-1-[[1-[[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[[2-[[2-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[1-[6-amino-2-[[2-[[2-(2-aminopropanoylamino)acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C97H147N29O35S.C2H4O2/c1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100;1-2(3)4/h5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104);1H3,(H,3,4) |

Clé InChI |

MVJQTKJKSNUAQI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14762314.png)

![tert-butyl (3aS,6aR)-5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14762339.png)

![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)